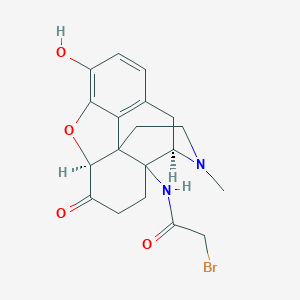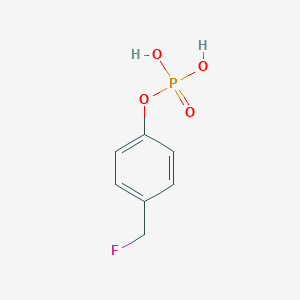
Thulium(III) trifluoromethanesulfonate
Übersicht
Beschreibung
Vorbereitungsmethoden
Thulium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of thulium oxide (Tm2O3) with trifluoromethanesulfonic acid (CF3SO3H) under controlled conditions. The reaction typically proceeds as follows:
Tm2O3+6CF3SO3H→2(CF3SO3)3Tm+3H2O
This reaction is usually carried out in an inert atmosphere to prevent contamination and ensure high purity of the product .
Analyse Chemischer Reaktionen
Thulium(III) trifluoromethanesulfonate is known for its catalytic properties and can participate in various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It can also catalyze reduction reactions, such as the reduction of nitro compounds to amines.
Substitution: this compound is effective in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common reagents used in these reactions include aldehydes, amines, and vinyl ethers. The major products formed depend on the specific reaction conditions and substrates used .
Wissenschaftliche Forschungsanwendungen
Thulium(III) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in asymmetric alpha-amination, cycloadditions, benzyl etherification, and glycosylation reactions
Biology: It can be used in the synthesis of biologically active compounds and in the study of enzyme-catalyzed reactions.
Medicine: this compound is employed in the development of pharmaceuticals and in drug discovery research.
Industry: It is used in the production of fine chemicals and in various industrial processes that require efficient and selective catalysts
Wirkmechanismus
The mechanism by which thulium(III) trifluoromethanesulfonate exerts its catalytic effects involves the coordination of the trifluoromethanesulfonate anions to the thulium ion. This coordination enhances the electrophilicity of the thulium ion, making it an effective Lewis acid catalyst. The compound can activate substrates by coordinating to electron-rich sites, thereby facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Thulium(III) trifluoromethanesulfonate can be compared with other lanthanide trifluoromethanesulfonates, such as:
- Terbium(III) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Lutetium(III) trifluoromethanesulfonate
- Ytterbium(III) trifluoromethanesulfonate
- Gadolinium(III) trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
- Holmium(III) trifluoromethanesulfonate
This compound is unique due to its specific catalytic properties and reactivity, which can differ from those of other lanthanide trifluoromethanesulfonates. Its high thermal stability and solubility make it particularly useful in various chemical processes .
Eigenschaften
IUPAC Name |
thulium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBASUZORNBYVFM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9O9S3Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370047 | |
| Record name | Thulium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141478-68-4 | |
| Record name | Thulium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium(III) Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Thulium(III) trifluoromethanesulfonate in the synthesis of hexahydro-1H-fluorene and octahydrobenzo[a]azulene derivatives?
A: this compound acts as a Lewis acid catalyst in the synthesis of these polycyclic compounds. [] It facilitates a tandem cyclization reaction involving ring expansion of tertiary cycloalkanols with propargyl alcohols. The Lewis acidity of this compound enables it to activate the propargyl alcohol, promoting the key ring-expansion step and subsequent cyclization to form the desired products.
Q2: How does the combination of this compound and 13X molecular sieves contribute to the reaction efficiency?
A: While the research highlights the crucial role of this compound as the Lewis acid catalyst, the use of 13X molecular sieves likely contributes to the reaction efficiency by influencing the reaction environment. [] Molecular sieves are known to remove trace amounts of water, which could potentially deactivate the Lewis acid catalyst or interfere with the reaction pathway. By maintaining a dry reaction environment, the 13X molecular sieves ensure optimal catalytic activity of this compound and promote higher yields of the desired products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B141602.png)



![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)





